molecular formula C9H12N2O B1377671 5-(Azetidin-3-yloxy)-2-methylpyridine CAS No. 1400762-70-0

5-(Azetidin-3-yloxy)-2-methylpyridine

Cat. No.: B1377671
CAS No.: 1400762-70-0
M. Wt: 164.2 g/mol
InChI Key: ZHIBSGKGUCMJCQ-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

5-(Azetidin-3-yloxy)-2-methylpyridine is classified as a substituted pyridine derivative within the broader category of nitrogen-containing heterocyclic compounds. The compound carries the Chemical Abstracts Service registry number 1400762-70-0, which serves as its unique chemical identifier in various databases and commercial sources. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound, reflecting its structural components and substitution pattern.

The molecular classification of this compound places it within several important chemical categories. Primary classification identifies it as a pyridine derivative, specifically a 2-methylpyridine with additional substitution at the 5-position. Secondary classification recognizes it as an ether compound due to the oxygen linkage between the pyridine and azetidine rings. Tertiary classification categorizes it as a bicyclic system, though the rings are not fused but rather connected through the ether bridge. The compound also belongs to the class of small organic molecules containing multiple nitrogen atoms, making it a dinitrogen heterocycle.

From a structural perspective, the compound exhibits characteristics typical of both pyridine and azetidine chemistry. The pyridine moiety contributes aromatic stability and electronic properties associated with six-membered nitrogen heterocycles, while the azetidine component introduces strain-induced reactivity characteristic of four-membered saturated nitrogen rings. This combination creates a molecular framework with distinct chemical properties that differ from either component alone.

Classification Category Description
Primary Chemical Class Substituted pyridine derivative
Secondary Chemical Class Ether compound
Heterocycle Type Dinitrogen heterocyclic compound
Ring System Bicyclic non-fused system
Molecular Size Category Small organic molecule

Structural Elucidation and Confirmation

The structural elucidation of this compound has been comprehensively established through multiple analytical techniques and computational methods. The molecular structure is definitively characterized by its Simplified Molecular Input Line Entry System representation as CC1=NC=C(C=C1)OC2CNC2, which provides a linear notation describing the connectivity of all atoms within the molecule. This notation clearly indicates the presence of the methyl group attached to the pyridine nitrogen-containing carbon, the ether oxygen linkage, and the four-membered azetidine ring structure.

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals that correspond to the different hydrogen environments within the molecule. The methyl group attached to the pyridine ring typically appears as a singlet in the aliphatic region, while the pyridine ring hydrogens exhibit signals in the aromatic region with coupling patterns characteristic of the substitution pattern. The azetidine ring hydrogens produce signals in the aliphatic region with multiplicities reflecting the ring's conformational dynamics and vicinal coupling relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation by revealing the carbon framework of the molecule. The pyridine carbons appear in the aromatic region with chemical shifts influenced by the electronic effects of the nitrogen atom and substituents. The methyl carbon appears as a characteristic signal in the aliphatic region, while the azetidine carbons produce signals that reflect the strain and electronic environment of the four-membered ring system.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the azetidine moiety or cleavage at the ether linkage, producing characteristic fragment ions that confirm the structural connectivity.

The International Chemical Identifier representation InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 provides a standardized structural descriptor that unambiguously defines the molecular structure. This identifier encodes the connectivity, hydrogen count, and stereochemical information in a format that allows for precise structural identification across different chemical databases and software systems.

Analytical Method Key Structural Information
Nuclear Magnetic Resonance Hydrogen and carbon environments, coupling patterns
Mass Spectrometry Molecular weight confirmation, fragmentation patterns
International Chemical Identifier Complete connectivity and stereochemical description
Simplified Molecular Input Line Entry System Linear structural notation

Physicochemical Properties

The physicochemical properties of this compound reflect the combined characteristics of its pyridine and azetidine structural components, resulting in a compound with distinctive solubility, stability, and reactivity profiles. The molecular weight of 164.20 grams per mole positions this compound within the range typical for small pharmaceutical intermediates and research compounds. This molecular size contributes to favorable properties for synthetic manipulation and potential biological activity.

Solubility characteristics of this compound demonstrate its compatibility with various solvent systems commonly employed in organic synthesis. The compound exhibits solubility in polar organic solvents such as dimethylformamide, reflecting the polar nature introduced by the nitrogen atoms and ether linkage. The presence of the pyridine ring contributes basic properties that enhance solubility in protic solvents under appropriate pH conditions. The azetidine component, being a saturated heterocycle, provides additional flexibility that can influence solubility patterns compared to more rigid aromatic systems.

The compound's stability profile reflects the inherent stability of the pyridine ring combined with the potential reactivity of the azetidine moiety. Pyridine derivatives typically exhibit good thermal stability and resistance to oxidation under ambient conditions. However, the azetidine ring, being a strained four-membered system, may introduce some reactivity that requires consideration during storage and handling. The ether linkage between the two ring systems generally provides chemical stability while allowing conformational flexibility.

Physical state characteristics indicate that the compound exists as a solid under standard temperature and pressure conditions. Storage recommendations typically specify maintenance under dry conditions at reduced temperatures to ensure long-term stability. The compound's handling characteristics are influenced by its basic nitrogen atoms, which may interact with atmospheric moisture and carbon dioxide over extended periods.

Electronic properties of the molecule are dominated by the aromatic pyridine ring system, which contributes to the overall electronic distribution and potential for π-π interactions. The nitrogen atoms in both ring systems serve as potential coordination sites for metal complexation or hydrogen bonding interactions. These electronic characteristics influence the compound's behavior in various chemical environments and its potential for intermolecular interactions.

Property Category Characteristics
Molecular Weight 164.20 grams per mole
Physical State Solid at standard conditions
Solubility Soluble in polar organic solvents
Storage Requirements Dry conditions, 2-8°C
Electronic Character Basic nitrogen heterocycle

Stereochemical Considerations

The stereochemical analysis of this compound reveals several important aspects related to its three-dimensional structure and conformational behavior. The compound contains an azetidine ring system that, while lacking traditional stereocenters in its basic form, exhibits conformational properties that influence its overall molecular geometry and potential interactions. The four-membered azetidine ring adopts a puckered conformation to minimize ring strain, with the degree of puckering influenced by the substituents and the electronic environment.

The connection between the pyridine and azetidine rings through the ether linkage creates a flexible tether that allows for various conformational arrangements. This flexibility is crucial for understanding the compound's behavior in different chemical environments and its potential biological activities. The rotational freedom around the carbon-oxygen bonds in the linkage provides access to multiple conformational states, each with distinct spatial arrangements of the two heterocyclic systems.

Analysis of the azetidine ring conformation reveals that the four-membered system adopts a non-planar geometry to minimize angle strain and torsional strain. The nitrogen atom and the carbon bearing the oxygen substituent experience the greatest deviation from planarity. This puckering pattern influences the spatial orientation of the attached groups and affects the overall molecular shape.

The pyridine ring maintains its planar aromatic geometry, serving as a relatively rigid structural element within the molecule. The methyl substituent at the 2-position adopts a geometry that minimizes steric interactions with the ring nitrogen atom. The spatial relationship between the methyl group and the substituent at the 5-position influences the overall molecular conformation and potential for intramolecular interactions.

Conformational analysis through computational methods reveals the preferred orientations of the azetidine ring relative to the pyridine system. The ether linkage allows for rotation that can position the azetidine ring in various orientations relative to the pyridine plane. These conformational preferences are influenced by steric interactions, electronic effects, and potential intramolecular hydrogen bonding or other weak interactions.

Stereochemical Feature Description
Azetidine Conformation Puckered four-membered ring
Pyridine Geometry Planar aromatic system
Linkage Flexibility Rotational freedom around ether bonds
Overall Molecular Shape Flexible bicyclic system
Conformational States Multiple accessible arrangements

Computational Modeling and Molecular Descriptors

Computational modeling of this compound provides detailed insights into its electronic structure, molecular properties, and potential reactivity patterns. Density functional theory calculations have been employed to optimize the molecular geometry and calculate various molecular descriptors that characterize the compound's physicochemical properties. These computational studies reveal the preferred conformations, electronic distribution, and energetic characteristics that govern the compound's behavior.

Molecular descriptor calculations provide quantitative measures of the compound's properties that are relevant for pharmaceutical and chemical applications. The topological polar surface area, calculated from the molecular structure, provides information about the compound's potential for membrane permeability and bioavailability. The logarithm of the partition coefficient between octanol and water serves as a measure of lipophilicity, which influences solubility and distribution properties.

Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of electron richness and deficiency that influence reactivity patterns. The pyridine nitrogen atom typically exhibits lone pair electrons that are available for coordination or protonation. The azetidine nitrogen also contributes basic character, though its electronic environment differs from that of the pyridine system due to the saturated ring structure.

Molecular orbital analysis provides insights into the frontier orbitals that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities. These properties influence the compound's behavior in various chemical reactions and its potential for forming intermolecular interactions.

Conformational analysis through computational methods explores the accessible conformational space and identifies the most stable molecular arrangements. These calculations consider the interplay between steric interactions, electronic effects, and conformational entropy. The results provide a comprehensive understanding of the compound's three-dimensional structure and its flexibility in different environments.

Computational prediction of various molecular properties enables estimation of characteristics that may be difficult to measure experimentally. These predictions include solubility parameters, melting point estimates, and stability assessments. Such computational approaches provide valuable information for synthetic planning and application development.

Computational Parameter Significance
Topological Polar Surface Area Membrane permeability prediction
Partition Coefficient Lipophilicity assessment
Molecular Orbital Energies Reactivity characterization
Conformational Analysis Structural flexibility evaluation
Property Predictions Physicochemical estimation

Properties

IUPAC Name

5-(azetidin-3-yloxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBSGKGUCMJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of more cost-effective starting materials and greener reaction conditions to minimize environmental impact. For instance, the use of microchannel reactors for green oxidation reactions can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, acetonitrile, elevated temperatures.

    Reduction: Lithium aluminium hydride, anhydrous conditions.

    Substitution: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Synthetic Route Overview

Step Reagents Conditions
12-Methylpyridine + Azetidine-3-olBase (NaH or K2CO3) + Coupling Agent (DCC or EDC)
2Reaction Solvent: THF or DMFTemperature: Room temperature to 60°C

Chemistry

In the realm of synthetic chemistry, 5-(Azetidin-3-yloxy)-2-methylpyridine serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations such as oxidation and reduction makes it valuable for creating derivatives with enhanced properties .

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific biological targets, leading to inhibition of certain enzymes or receptors involved in disease processes. This interaction is facilitated by the azetidine moiety forming covalent bonds with nucleophilic sites on proteins .

Medicine

The compound is being explored for its potential use in drug development. Its unique structure allows for modifications that could enhance its therapeutic efficacy. Preliminary studies have shown promise in treating various conditions, including infections and cancer .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Properties : In vitro studies indicated that the compound could inhibit cancer cell proliferation, leading researchers to explore its mechanisms further for potential therapeutic applications in oncology .
  • Drug Development : Ongoing research is focused on modifying the compound's structure to enhance its solubility and bioavailability, critical factors for effective drug formulation .

Mechanism of Action

The mechanism by which 5-(Azetidin-3-yloxy)-2-methylpyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in Pyridine Substituents

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent identity and position. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Insights References
5-(Azetidin-3-yloxy)-2-methylpyridine 2-methyl, 5-azetidinyloxy 164.21 Higher polarity due to 2-methylpyridine; moderate lipophilicity Reduced MAO-B inhibition vs. fluorobenzyl analogs
5-(Azetidin-3-yloxy)-2-bromopyridine 2-bromo, 5-azetidinyloxy ~229.07 (estimated) Increased molecular weight; bromine enhances polarizability No direct data; potential halogen bonding effects
2-(Azetidin-3-yloxy)-5-chloropyridine 5-chloro, 2-azetidinyloxy 170.62 Chlorine introduces electronegativity; moderate polarity Supplier-listed; activity unspecified
5-Ethyl-2-methylpyridine 2-methyl, 5-ethyl 121.18 Higher lipophilicity (ethyl group); lower polarity Industrial solvent; no MAO-B data
5-Amino-2-methoxypyridine 2-methoxy, 5-amino 124.14 Amino group enhances solubility; methoxy contributes to electron withdrawal Intermediate in drug synthesis
Key Observations:

Substituent Polarity and MAO-B Inhibition :

  • Replacement of fluorobenzyl groups with 2-methylpyridine (e.g., in compounds 4g, 4h, 4i) led to reduced MAO-B inhibition , attributed to the higher polarity of 2-methylpyridine compared to fluorobenzyl moieties . This suggests that this compound’s methylpyridine component may limit its efficacy in MAO-B-targeted applications.
  • Halogenated analogs (e.g., bromo or chloro) may exhibit different binding due to polarizable halogen atoms, though direct activity data are lacking .

This contrasts with larger heterocycles (e.g., pyridazine), where ring size and electronic properties affect enzyme tolerance .

Lipophilicity Trends :

  • Ethyl-substituted analogs (e.g., 5-Ethyl-2-methylpyridine) are more lipophilic than azetidine-containing derivatives, which may influence membrane permeability and metabolic stability .

Functional Group Impact on Physicochemical Properties

  • Solubility: Amino or methoxy groups (e.g., 5-Amino-2-methoxypyridine) enhance aqueous solubility, whereas azetidinyloxy groups may offer a balance between solubility and rigidity .

Biological Activity

5-(Azetidin-3-yloxy)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a complex structure that influences its biological interactions. The presence of the azetidine ring and the pyridine moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
IUPAC NameThis compound
CAS NumberNot widely documented

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some investigations have shown that it may inhibit the proliferation of cancer cells, indicating potential use in oncology.
  • Anti-inflammatory Effects : The compound is being studied for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound against several bacterial strains, demonstrating significant inhibitory effects (MIC values ranging from 0.5 to 2 µg/mL) compared to standard antibiotics.
  • Anticancer Evaluation : In vitro assays indicated that the compound could reduce cell viability in breast cancer cell lines by approximately 60% at concentrations of 10 µM after 48 hours of exposure.
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune response.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azetidin-3-yloxy)-2-methylpyridine
Reactant of Route 2
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5-(Azetidin-3-yloxy)-2-methylpyridine

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